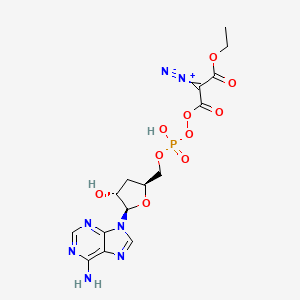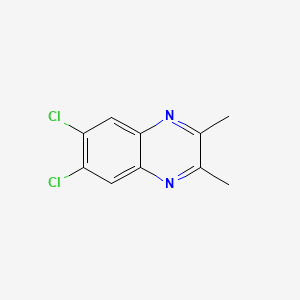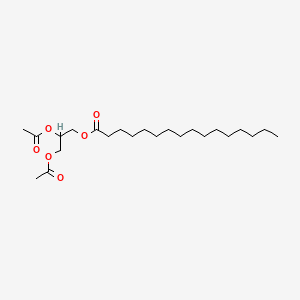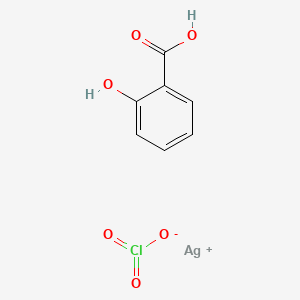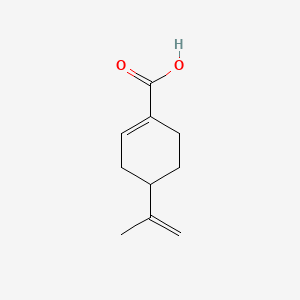
Perillic acid
説明
Perillic acid is a perillyl derivative with potent antimicrobial and anticancer activity . It can be prepared via bio-oxidation of R - (+)-limonene . It is also a metabolite of Perillyl alcohol .
Synthesis Analysis
Perillic acid can be synthesized from ®-(+)-Limonene using engineered Escherichia coli whole cell biocatalyst . Two novel analogues of Perillic acid were synthesized using an established method for the synthesis of amide . Another method involves the bioconversion of limonene and orange essential oil .
Molecular Structure Analysis
Perillic acid has a molecular formula of C10H14O2 . Its structure includes a cyclohexene ring with a carboxylic acid group and an isopropenyl group .
Chemical Reactions Analysis
Perillic acid has been shown to induce lung cancer cell cycle arrest and apoptosis . It also shows anti-HSV-1 and immunomodulatory activities . In a study, perillic acid was found in the plasma after a single dose administration of a citrus preparation rich in d-limonene content . Another study reported the synthesis of N-arylamide derivatives of perillic acid .
Physical And Chemical Properties Analysis
Perillic acid has a molecular weight of 166.22 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized databases .
科学的研究の応用
Inhibition of Cytokine Production and T Cell Activation
Perillic acid, a metabolite of d-limonene, has been found to substantially suppress interleukin-2 (IL-2) and IL-10 production in mitogen-activated T lymphocytes. This inhibition is selective, as IL-6 and transforming growth factor-beta 1 (TGF-beta 1) generation remain unchanged. It interrupts signaling via the Ras/MAP kinase pathway by depleting farnesylated Ras levels, which may contribute to its inhibition of IL-2 production and T cell activation (Schulz et al., 1997).
Characterization for Phytotherapeutic Purity
Perillic acid, recognized for its anti-inflammatory and anticancer properties, has been analyzed for purity by coulometry, a key process in ensuring the quality of phytotherapeutics. Miniaturization of this technique was essential for characterizing perillic acid, given its low market availability and high cost (Norte et al., 2017).
Membrane Interaction Studies
Studies have shown that perillic acid can impact zwitterionic model lipid bilayers, suggesting that its biological activity might be related to membrane thinning. This effect could be instrumental in its antimicrobial properties, potentially exerting its effects in a manner similar to antimicrobial peptides (Khandelia et al., 2010).
Radioprotective Effects
Perillic acid has demonstrated a protective role against radiation-induced oxidative stress, cytokine profile alterations, DNA damage, and intestinal toxicity in mice. This radioprotective effect is significant, as evidenced by various biochemical and histopathological analyses (Pratheeshkumar et al., 2010).
Bioprocess Development
An efficient integrated bioprocess for the oxidation of limonene to perillic acid with Pseudomonas putida DSM 12264 has been developed. This process is promising for natural preservation and pharmaceutical applications, showing the potential for high yield and efficiency (Mirata et al., 2009).
Analytical Method for Biotransformation Studies
A robust analytical method using gas chromatography was developed to determine perillic acid in bioconversion supernatants. This methodology is crucial for assessing the performance of biotransformation studies involving perillic acid (Carvalho et al., 2017).
High-Performance Liquid Chromatography Analysis
A sensitive high-performance liquid chromatographic method has been developed for quantifying perillic acid in plasma. This method is instrumental in studying the pharmacokinetics of perillic acid, contributing to our understanding of its distribution and metabolism in biological systems (Ezennia et al., 1997).
Safety and Hazards
将来の方向性
Research has highlighted the potential of Perillic acid and its metabolites as a valuable scaffold to develop novel selective antitumoral agents . Future prospects include investigating and clarifying the physiological effects of Perillic acid and its constituents on humans . Another direction is to optimize the bioconversion reaction parameters to enhance the yield of perillic acid .
特性
IUPAC Name |
4-prop-1-en-2-ylcyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMSBUVCWHORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864105 | |
| Record name | 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Perillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Perillic acid | |
CAS RN |
7694-45-3 | |
| Record name | Perillic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7694-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perillic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007694453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropenylcyclohex-1-enecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERILLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKS69DU4ZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
60 °C | |
| Record name | Perillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



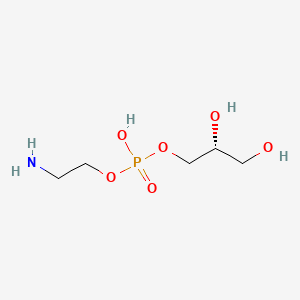
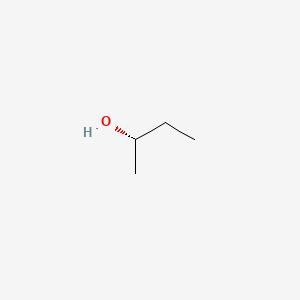
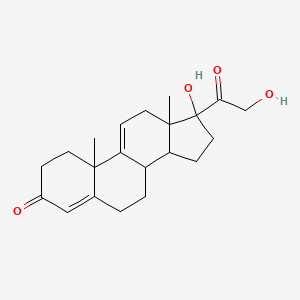

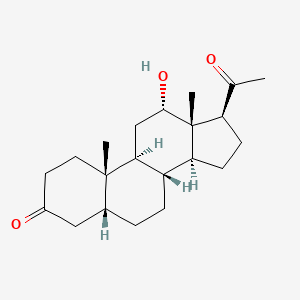
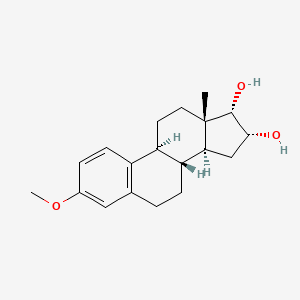
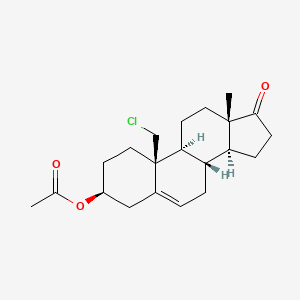
![(1R,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B1210355.png)


